SIRT5 Substrate Specificity for Malonyl-lysine
SIRT5, the primary demalonylase for lysine malonylation, exhibits distinct kinetic parameters when processing malonyl-lysine versus succinyl-lysine peptide substrates. In an in vitro assay using histone H3K9-derived peptides, SIRT5 displayed a Km value of 0.0058 mM for the malonyl-lysine peptide (KQTAR(N6-malonyl)KSTGGWW) compared to a significantly higher Km value of 0.069 mM for the corresponding succinyl-lysine peptide when assayed with the wild-type enzyme under identical pH 8.0 and 25°C conditions [1]. The 12-fold lower Km for the malonylated substrate indicates that SIRT5 has substantially higher apparent binding affinity for malonyl-lysine relative to succinyl-lysine in this peptide context. Furthermore, mutational analysis of the SIRT5 active site (Tyr-102 and Arg-105) confirms that these residues specifically define substrate selectivity by binding to malonylated and succinylated substrates within an enlarged hydrophobic pocket [2].
| Evidence Dimension | SIRT5 enzyme Km value (substrate affinity) |
|---|---|
| Target Compound Data | 0.0058 mM (KQTAR(N6-malonyl)KSTGGWW peptide) |
| Comparator Or Baseline | 0.069 mM (KQTAR(N6-succinyl)KSTGGWW peptide) |
| Quantified Difference | ~12-fold lower Km for malonyl-lysine vs. succinyl-lysine substrate |
| Conditions | Wild-type human SIRT5 enzyme; histone H3K9 peptide context; pH 8.0; 25°C; NAD+ present |
Why This Matters
The 12-fold difference in Km directly demonstrates that malonyl-lysine and succinyl-lysine are not kinetically equivalent substrates for SIRT5, necessitating use of the correct malonyl-lysine standard for demalonylase activity assays and inhibitor screening.
- [1] BRENDA Enzyme Database. (2011). Literature summary for 2.3.1.B43 (Sirt5 demalonylase/desuccinylase) extracted from: Du, J., Zhou, Y., Su, X., Yu, J. J., Khan, S., Jiang, H., Kim, J., Woo, J., Kim, J. H., Choi, B. H., He, B., Chen, W., Zhang, S., Cerione, R. A., Auwerx, J., Hao, Q., & Lin, H. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809. View Source
- [2] Du, J., Zhou, Y., Su, X., Yu, J. J., Khan, S., Jiang, H., Kim, J., Woo, J., Kim, J. H., Choi, B. H., He, B., Chen, W., Zhang, S., Cerione, R. A., Auwerx, J., Hao, Q., & Lin, H. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809. View Source
